molecular formula C20H16ClN5O2S B12134731 N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12134731
M. Wt: 425.9 g/mol
InChI Key: RNZFRBSNEXWWHV-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides featuring a sulfur-linked triazolyl scaffold substituted with a furan-2-ylmethyl group at position 4, a pyridin-3-yl group at position 5, and an N-(4-chlorophenyl)acetamide moiety. The structural complexity of this molecule confers unique physicochemical and biological properties. Its synthesis typically involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamide derivatives under alkaline conditions, followed by purification via recrystallization . Key applications include anti-inflammatory and anti-exudative activities, as demonstrated in rodent models .

Properties

Molecular Formula

C20H16ClN5O2S

Molecular Weight

425.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H16ClN5O2S/c21-15-5-7-16(8-6-15)23-18(27)13-29-20-25-24-19(14-3-1-9-22-11-14)26(20)12-17-4-2-10-28-17/h1-11H,12-13H2,(H,23,27)

InChI Key

RNZFRBSNEXWWHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Activities

The compound’s bioactivity is influenced by substituents on the triazole ring, the aryl/heteroaryl groups, and the sulfanyl-linked acetamide moiety. Below is a comparative analysis with analogous derivatives:

Compound Name Key Substituents Biological Activity Reference(s)
Target Compound 4-(Furan-2-ylmethyl), 5-(Pyridin-3-yl), N-(4-chlorophenyl) Anti-exudative activity (AEA) > Diclofenac sodium in rats at 10 mg/kg
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (3.1–3.21) Varied N-aryl groups (e.g., Cl, NO₂, OCH₃, CF₃) 15/21 compounds showed AEA; 8 exceeded diclofenac sodium (8 mg/kg)
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(CF₃)phenyl] 4-(4-Chlorophenyl), 5-(4-pyridinyl), N-[2-chloro-5-(trifluoromethyl)phenyl] Antimicrobial activity (MIC: 12.5–50 µg/mL)
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-triazol-3-yl}Sulfanyl)acetamides (KA1–KA15) Pyridin-4-yl, varied carbamoyl groups Antibacterial (MIC: 6.25–25 µg/mL), antioxidant (IC₅₀: 42–78 µM)
VUAA-1 (N-(4-Ethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-triazol-3-yl]sulfanyl}acetamide) 4-Ethyl, 5-(pyridin-3-yl), N-(4-ethylphenyl) Orco agonist (olfactory channel modulation)

Key Observations :

  • Anti-exudative activity is maximized with electron-withdrawing groups (e.g., Cl, NO₂) on the N-aryl acetamide moiety, as seen in derivatives 3.1–3.21 .
  • Pyridine vs. Furan substitution : Pyridin-3-yl or pyridin-4-yl groups enhance antimicrobial and anti-inflammatory activities compared to furan derivatives .
  • Sulfanyl linkage : Critical for binding to biological targets, as removal reduces activity by >50% in triazole derivatives .
Physicochemical Properties
Property Target Compound 3.1–3.21 Derivatives KA Series
Melting Point (°C) 182–184* 160–220 145–235
LogP (Calculated) 3.2 2.8–4.1 2.5–3.9
Solubility (DMSO, mg/mL) >50 10–100 20–150
Hydrogen Bond Acceptors 7 6–8 6–9

*Predicted based on analogous derivatives.

Structural Determinants of Solubility :

  • Furan-2-ylmethyl substitution increases hydrophobicity (LogP ~3.2) compared to pyridine derivatives (LogP ~2.5–3.0) .
  • N-Aryl acetamides with polar groups (e.g., NO₂, OCH₃) improve aqueous solubility .
Anti-Exudative Activity

In a rat model of formalin-induced edema, the target compound reduced exudate volume by 62% at 10 mg/kg, outperforming diclofenac sodium (55% at 8 mg/kg) . Derivatives with meta-chloro or para-nitro substituents on the N-aryl group showed the highest efficacy (Table 1).

Antimicrobial Activity

coli and S. aureus with MIC values of 6.25–12.5 µg/mL .

Toxicity Profile

No acute toxicity was observed in rodents at doses ≤100 mg/kg for triazolyl sulfanyl acetamides, suggesting a favorable therapeutic index .

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